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Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to
model the estrogenic activity of dioxybenzone, a common UV filter in sunscreens and
personal care products. As concerns over potential endocrine-disrupting chemicals grow,
computational approaches have become invaluable for predicting and characterizing the
interaction of xenobiotics with hormonal pathways. This document details the key in silico
techniques, including molecular docking, molecular dynamics simulations, and quantitative
structure-activity relationship (QSAR) models, applied to dioxybenzone and its metabolites.
Furthermore, it presents a summary of in vitro and in vivo experimental data that validate these
computational models. Detailed experimental protocols, quantitative data summaries, and
visual representations of signaling pathways and experimental workflows are provided to equip
researchers, scientists, and drug development professionals with a thorough understanding of
the current state of knowledge and the methodologies to assess the estrogenic potential of
dioxybenzone.

Introduction

Dioxybenzone (benzophenone-8) is an organic compound widely used as a UV filter to protect
the skin from the harmful effects of solar radiation. Its widespread use has led to its detection in
various environmental matrices and human tissues, raising concerns about its potential to act
as an endocrine-disrupting chemical (EDC). EDCs can interfere with the body's endocrine
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system by mimicking or blocking natural hormones, potentially leading to adverse health
effects. One of the primary concerns is the potential for dioxybenzone and its metabolites to
exhibit estrogenic activity by interacting with estrogen receptors (ERSs), particularly the alpha
subtype (ERa).

In silico modeling offers a rapid, cost-effective, and ethically sound approach to screen and
characterize the estrogenic potential of compounds like dioxybenzone. These computational
methods can predict the binding affinity of a compound to a target receptor, elucidate the
molecular interactions driving this binding, and model the dynamic behavior of the ligand-
receptor complex. This guide will delve into the core in silico techniques used to investigate the
estrogenic activity of dioxybenzone, supplemented with validating experimental data.

In Silico Modeling of Dioxybenzone-Estrogen
Receptor Interaction

The primary mechanism by which dioxybenzone is thought to exert estrogenic effects is
through direct interaction with the ligand-binding pocket (LBP) of the estrogen receptor. In silico
methods are instrumental in dissecting this interaction at a molecular level.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to
form a stable complex. It is a valuable tool for virtual screening and for understanding the
binding mode of a ligand.

This protocol outlines a general procedure for docking dioxybenzone and its metabolites to the
human estrogen receptor alpha (hERa) using AutoDock, a widely used docking software.

e Protein Preparation:

o Obtain the 3D crystal structure of the hERa ligand-binding domain (LBD) from the Protein
Data Bank (PDB). A common choice is the structure complexed with estradiol (e.g., PDB
ID: 1A52) or an antagonist like 4-hydroxytamoxifen (e.g., PDB ID: 3ERT).

o Prepare the protein using AutoDockTools (ADT): remove water molecules and co-
crystallized ligands, add polar hydrogens, and assign Kollman charges.
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e Ligand Preparation:

o Obtain the 3D structures of dioxybenzone and its major metabolites, M1 (demethylated)
and M2 (hydroxylated), from a chemical database like PubChem.

o Use a molecular modeling software (e.g., Avogadro, ChemDraw) to generate 3D
coordinates and perform an initial energy minimization using a suitable force field (e.qg.,
MMFF94).

o In ADT, assign Gasteiger charges and define the rotatable bonds of the ligands.
o Grid Box Generation:

o Define a grid box that encompasses the entire ligand-binding pocket of ERa. The grid box
should be centered on the active site, which can be identified from the position of the co-
crystallized ligand in the PDB structure.

o Typical grid parameters for ERa in AutoDock are a grid box of 40 x 40 x 40 A with a
spacing of 0.375 A. The specific center coordinates will depend on the chosen PDB
structure. For example, for PDB ID: 3ERT, the center might be set to x=27.432, y=-2.033,
z=26.269.[1]

e Docking Simulation:
o Run the docking simulation using the Lamarckian Genetic Algorithm (LGA) in AutoDock.
o Set the number of docking runs to 100 to ensure thorough conformational sampling.
o Other parameters are typically kept at their default values.
e Analysis of Results:
o Analyze the docking results by clustering the docked conformations.

o The best binding pose is typically the one with the lowest binding energy from the most
populated cluster.
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o Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions)
using software like PyMOL or VMD.

While specific docking scores for dioxybenzone are not readily available in the cited literature,
studies on similar benzophenone derivatives suggest that the binding affinity is influenced by
the position and number of hydroxyl groups.[2] The primary interaction is often a hydrogen
bond between a hydroxyl group on the benzophenone and the key amino acid residues Glu353
and Arg394 in the ERa binding pocket.[3]

Predicted Binding Affinity Key Interacting Residues

Compound .
(kcal/mol) (Predicted)

Dioxybenzone Not explicitly reported Glu353, Arg394, Leu387

Not explicitly reported
Metabolite M1 (predicted to be lower than Leu387, Glu353

dioxybenzone)

Not explicitly reported
Metabolite M2 (predicted to be lower than Glu353

dioxybenzone)

Table 1: Predicted Binding Affinities and Interactions from Molecular Docking.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the
assessment of its stability and the calculation of binding free energies.

This protocol provides a general workflow for performing an MD simulation of the
dioxybenzone-ERa complex using GROMACS, a popular MD simulation package.

o System Preparation:

o Start with the best-docked pose of the dioxybenzone-ERa complex obtained from
molecular docking.
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o Choose a suitable force field, such as AMBER FF99SB for the protein and the General
Amber Force Field (GAFF) for the ligand. Ligand parameters can be generated using tools
like Antechamber.

o Solvate the complex in a periodic box of water (e.g., TIP3P water model).

o Add ions (e.g., Na+ and CI-) to neutralize the system and mimic physiological ionic
strength.

Energy Minimization:

o Perform energy minimization of the solvated system to remove any steric clashes or
unfavorable geometries. This is typically done using the steepest descent algorithm.

Equilibration:
o Perform a two-phase equilibration process:

= NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the
system to the desired temperature (e.g., 300 K) while keeping the protein and ligand
restrained. This allows the solvent to equilibrate around the complex.

= NPT (constant Number of particles, Pressure, and Temperature) equilibration:
Equilibrate the system at the desired pressure (e.g., 1 bar) to achieve the correct
density. The restraints on the protein and ligand are gradually released during this
phase.

Production MD:

o Run the production MD simulation for a sufficient length of time to allow for the system to
reach equilibrium and to sample relevant conformational changes. A simulation time of 100
ns is a common starting point for such systems.[4][5]

Analysis:

o Analyze the trajectory to assess the stability of the complex (e.g., by calculating the root-
mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF)).
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o Analyze the protein-ligand interactions over time, such as hydrogen bond occupancy.

o Calculate the binding free energy using methods like Molecular Mechanics/Poisson-
Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface
Area (MM/GBSA).

A study on dioxybenzone and its metabolites M1 and M2 revealed that the metabolites have a
reduced binding free energy with the ERa ligand-binding domain compared to the parent
compound.[4][5] This suggests a more stable interaction and potentially higher estrogenic
activity for the metabolites.

Calculated Binding Free Key Hydrogen Bond
Compound .

Energy (kcal/mol) Interactions
Dioxybenzone Not explicitly reported

) Not explicitly reported (reduced
Metabolite M1 ) Leu387
compared to dioxybenzone)

] Not explicitly reported (reduced
Metabolite M2 ] Glu353
compared to dioxybenzone)

Table 2: Calculated Binding Free Energies and Key Interactions from Molecular Dynamics
Simulations.

Quantitative Structure-Activity Relationship (QSAR)
Models

QSAR models are mathematical models that correlate the chemical structure of a compound
with its biological activity. These models can be used to predict the estrogenic activity of new or
untested chemicals.

A typical QSAR modeling workflow for predicting the estrogenic activity of benzophenones
would involve the following steps:

» Data Collection: Compile a dataset of benzophenone derivatives with experimentally
determined estrogenic activities (e.g., relative binding affinity to ERa).
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» Descriptor Calculation: For each compound, calculate a set of molecular descriptors that
encode its structural, physicochemical, and electronic properties. These can include 1D, 2D,
and 3D descriptors.

o Model Development: Use statistical methods, such as multiple linear regression (MLR) or
machine learning algorithms (e.g., random forest, support vector machines), to build a model
that relates the descriptors to the estrogenic activity.[6][7]

o Model Validation: Validate the predictive power of the model using internal (e.g., cross-
validation) and external validation sets.

o Applicability Domain Definition: Define the chemical space for which the model can make
reliable predictions.

While a specific QSAR model for dioxybenzone was not found in the provided search results,
a consensus model for sunscreen ingredients predicted dioxybenzone to be an ER non-
binder.[5]

Experimental Validation

In silico models are powerful tools, but their predictions must be validated by experimental
data. In vitro and in vivo assays are crucial for confirming the estrogenic activity of
dioxybenzone and its metabolites.

In Vitro Assays: Recombinant Yeast Estrogen Screen
(YES)

The YES assay is a widely used in vitro method to screen for estrogenic compounds. It utilizes
genetically modified yeast cells that express the human estrogen receptor and a reporter gene
(e.g., lacZ) under the control of an estrogen-responsive element.

e Yeast Culture: Culture the recombinant Saccharomyces cerevisiae strain containing the
hERa and the reporter construct in an appropriate growth medium.

o Exposure: Expose the yeast cells to a range of concentrations of dioxybenzone, its
metabolites, and a positive control (e.g., 17p3-estradiol) in a 96-well plate.
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 Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) to allow for receptor
binding and reporter gene expression.

o Measurement: Measure the activity of the reporter enzyme (e.qg., B-galactosidase) by adding
a chromogenic substrate. The color change is proportional to the estrogenic activity.

o Data Analysis: Plot a dose-response curve and calculate the EC50 value (the concentration
that elicits 50% of the maximum response).

Studies have shown that the metabolites of dioxybenzone, M1 and M2, induce a significantly
higher estrogenic effect in the recombinant ERa yeast two-hybrid assay compared to the
parent compound, dioxybenzone.[4][5]

Relative Estrogenic Activity (Compared to

Compound .
Dioxybenzone)
Dioxybenzone Baseline
Metabolite M1 Significantly higher
Metabolite M2 Significantly higher

Table 3: Relative Estrogenic Activity of Dioxybenzone and its Metabolites in the YES Assay.

In Vivo Assays: Uterotrophic Assay

The uterotrophic assay is a standard in vivo test for assessing the estrogenic activity of a
chemical. It measures the increase in the weight of the uterus in immature or ovariectomized
female rodents following exposure to the test compound.

e Animal Model: Use immature or ovariectomized female rats (e.g., Sprague-Dawley strain).

» Dosing: Administer dioxybenzone, its metabolites, a vehicle control, and a positive control
(e.g., ethinyl estradiol) to the animals daily for three consecutive days via oral gavage or
subcutaneous injection.[8]

e Observation: Monitor the animals for clinical signs of toxicity and record their body weights
daily.
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» Necropsy: On the day after the last dose, euthanize the animals and carefully dissect the
uterus.

o Measurement: Record the wet and blotted weight of the uterus.

o Data Analysis: Compare the uterine weights of the treated groups to the control group to
determine if there is a statistically significant increase.

In vivo studies have confirmed the estrogenic effects of dioxybenzone's metabolites. The
uterotrophic assay showed that M1 and M2 significantly increased uterine weight in rats
compared to dioxybenzone.[4][5] One study, however, reported that oral administration of
oxybenzone (a related benzophenone) up to 1000 mg/kg did not produce a significant
uterotrophic response in ovariectomized rats.[9]

Treatment Group Uterine Weight (relative to control)
Dioxybenzone No significant increase reported in some studies
Metabolite M1 Significant increase

Metabolite M2 Significant increase

Table 4: Uterotrophic Response to Dioxybenzone and its Metabolites in Rats.

Signaling Pathways and Workflows

Visualizing the complex biological pathways and experimental workflows can aid in
understanding the mechanisms of action and the research process.

Estrogenic Signaling Pathway

The following Graphviz diagram illustrates the classical genomic estrogen signaling pathway,
which can be activated by dioxybenzone and its metabolites.
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Estrogenic signaling pathway activation by dioxybenzone.

In Silico Modeling Workflow

The following diagram outlines the typical workflow for in silico modeling of estrogenic activity.
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Workflow for in silico modeling of estrogenic activity.

ADME/Tox Profile of Dioxybenzone

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can
predict the pharmacokinetic and toxicological properties of a compound. While specific
ADME/Tox predictions for dioxybenzone were not detailed in the provided search results,
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general characteristics of benzophenones suggest they are lipophilic and can be absorbed
through the skin. Metabolism primarily occurs in the liver, leading to the formation of
hydroxylated and demethylated metabolites, which, as discussed, can have higher estrogenic
activity than the parent compound.[10]

Conclusion

In silico modeling provides a powerful and multifaceted approach to assess the estrogenic
activity of dioxybenzone and its metabolites. Molecular docking and molecular dynamics
simulations have been instrumental in elucidating the binding mechanisms of these compounds
to the estrogen receptor a, highlighting the increased binding affinity of its metabolites. These
computational predictions are supported by in vitro and in vivo experimental data from YES and
uterotrophic assays, which confirm the enhanced estrogenic potential of dioxyxybenzone's
metabolic products.

This technical guide has provided a detailed overview of the methodologies and quantitative
data related to the in silico modeling of dioxybenzone's estrogenic activity. The presented
protocols and workflows offer a roadmap for researchers and drug development professionals
to conduct similar assessments. As the use of computational toxicology continues to grow,
these methods will play an increasingly critical role in the safety assessment of personal care
product ingredients and other potential endocrine disruptors. Future research should focus on
generating more precise quantitative data from both in silico and experimental studies to further
refine and validate these predictive models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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